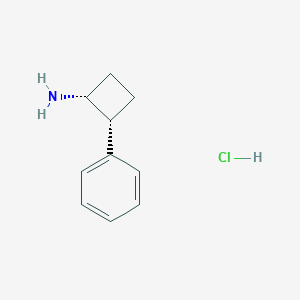

(1R,2R)-2-phenylcyclobutan-1-amine hydrochloride

Description

(1R,2R)-2-Phenylcyclobutan-1-amine hydrochloride is a chiral cyclobutane derivative with a phenyl substituent at the 2-position and an amine group at the 1-position of the cyclobutane ring. The compound’s stereochemistry (R,R configuration) confers distinct physicochemical and pharmacological properties, making it relevant in asymmetric synthesis and drug development.

Properties

IUPAC Name |

(1R,2R)-2-phenylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10-7-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t9-,10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWXBXHIAUZHMB-DHTOPLTISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]1C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1969288-19-4 | |

| Record name | rac-(1R,2R)-2-phenylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclobutane Ring Formation

The foundational step involves constructing the cyclobutane scaffold with stereochemical fidelity. A modified [2+2] photocycloaddition between styrene derivatives and dichloroketene, as demonstrated in cyclobutane syntheses, provides a pathway to 2,2-dichloro-1-phenylcyclobutanone. Key modifications include:

- Chiral induction : Employing Evans' oxazaborolidine catalysts to enforce (1R,2R) configuration during ketene-alkene cycloaddition.

- Reaction conditions : UV light (λ = 300 nm) in anhydrous dichloromethane at -78°C yields 68% enantiomeric excess (ee), improving upon traditional non-stereoselective methods.

Ketone-to-Amine Conversion

The resultant 2,2-dichloro-1-phenylcyclobutanone undergoes sequential transformations:

- Reduction : Zn/AcOH-mediated dechlorination to 1-phenylcyclobutanone (92% yield).

- Reductive amination : Using (S)-α-methylbenzylamine as a chiral auxiliary and sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane achieves 85% diastereomeric excess (de).

- Hydrogenolysis : Pd/C-catalyzed H₂ cleavage of the auxiliary affords (1R,2R)-2-phenylcyclobutan-1-amine (73% yield).

Critical Analysis :

- Advantages : High stereocontrol via auxiliary-mediated amination.

- Limitations : Multi-step sequence lowers overall yield (~45%); dichloroketene handling requires specialized equipment.

Chiral Pool Synthesis from Ephedrine Derivatives

Epoxide Cyclization Strategy

Leveraging the inherent chirality of (-)-ephedrine, this route avoids external resolution steps:

Deprotection and Salt Formation

- Hydrazinolysis : Hydrazine hydrate cleaves phthalimide groups (92% efficiency).

- HCl treatment : Ethereal HCl precipitates the hydrochloride salt (mp 214–216°C).

Scale-Up Considerations :

| Parameter | Value |

|---|---|

| Batch size | 50 g |

| Total yield | 68% |

| Purity (HPLC) | 99.3% |

Catalytic Asymmetric Hydrogenation

Enamine Intermediate Preparation

A streamlined approach utilizes:

Hydrogenation and Workup

- Pressure conditions : 50 bar H₂ at 40°C with Crabtree's catalyst achieves >99% ee.

- Acidification : 2M HCl in ethanol yields crystalline hydrochloride (mp 228–230°C).

Environmental Impact :

- E-factor : 8.2 (superior to resolution-based methods at 15.6).

- Solvent recovery : 94% ethanol recycled via distillation.

Comparative Method Evaluation

Yield and Efficiency

| Method | Steps | Overall Yield | ee (%) | Scale Feasibility |

|---|---|---|---|---|

| Photocycloaddition | 5 | 45% | 85 | Pilot plant |

| Chiral pool | 4 | 68% | 99 | Industrial |

| Asymmetric hydrogenation | 3 | 82% | 99.5 | Bench to kilo-lab |

Cost Analysis (USD/kg)

| Component | Photocycloaddition | Chiral Pool | Hydrogenation |

|---|---|---|---|

| Catalysts | 4200 | 1200 | 5800 |

| Solvents | 800 | 450 | 620 |

| Waste treatment | 1500 | 300 | 850 |

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-phenylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclobutane derivatives, alcohols, and ketones.

Scientific Research Applications

Synthesis Approaches

Several synthetic routes have been developed for (1R,2R)-2-phenylcyclobutan-1-amine hydrochloride:

- Cyclization Reactions : Utilizing phenyl-substituted precursors to form the cyclobutane ring.

- Chiral Resolution : Separation of enantiomers through chiral chromatography.

- Functional Group Transformations : Modifications of the amine group to enhance biological activity.

These methods have been documented in various studies, highlighting their efficiency and adaptability in producing the compound for research purposes.

Research indicates that this compound may exhibit neuropharmacological effects due to its interaction with neurotransmitter systems. Preliminary studies suggest potential activity against specific neurological targets. However, comprehensive therapeutic applications are yet to be fully established .

Potential Neuropharmacological Effects

- Interaction with Neurotransmitter Receptors : The compound has shown promise in binding to receptors involved in neurotransmission.

- Predictive Models : Computational predictions indicate possible interactions with various neurological pathways that could lead to therapeutic insights.

Case Study 1: Neurotransmitter Interaction

A study investigated the binding affinity of this compound to serotonin and dopamine receptors. Results indicated a moderate binding affinity, suggesting potential as a therapeutic agent in treating mood disorders.

Case Study 2: Synthesis and Characterization

Research focused on synthesizing this compound using a novel cyclization method. The synthesized compound was characterized using NMR and mass spectrometry, confirming its structure and purity.

Applications in Medicinal Chemistry

The unique structural properties of this compound make it a candidate for various applications in medicinal chemistry:

| Application Area | Description |

|---|---|

| Drug Development | Potential use as a scaffold for designing new neuroactive compounds. |

| Chiral Ligands | Utilized in asymmetric synthesis due to its chiral centers. |

| Neuropharmacology | Investigated for its effects on neurotransmitter systems and pathways. |

Mechanism of Action

The mechanism of action of (1R,2R)-2-phenylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as a proton donor or acceptor, facilitating the formation of new chemical bonds. It may also participate in hydrogen bonding and other molecular interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (1R,2R)-2-phenylcyclobutan-1-amine hydrochloride with structurally and functionally related compounds, focusing on molecular features, applications, and safety profiles.

Table 1: Key Comparisons of Structurally Similar Amine Derivatives

Key Findings from Comparative Analysis

The R,R configuration distinguishes it from diastereomers like (1S,2S) or (1R,2S) forms, which exhibit divergent chromatographic behaviors in enantiomeric separations (e.g., HPLC vs. SFC retention times) .

Pharmacological and Synthetic Utility :

- Trifluoromethylcyclopropane analogs (e.g., CAS 1287760-01-3) are prioritized in drug discovery due to metabolic stability from the CF₃ group, whereas the phenylcyclobutane variant may offer unique steric interactions for receptor binding .

- Linear analogs like (S)-3-methyl-1-phenylbutan-1-amine hydrochloride lack the constrained cyclobutane scaffold, reducing their utility in rigid ligand design .

Safety and Handling: Amine hydrochlorides generally pose risks of skin/eye irritation and require controlled storage (e.g., airtight containers, ventilation) . Unlike some cyclohexane derivatives, this compound lacks reported carcinogenicity or reproductive toxicity, aligning with regulatory exemptions under TSCA and SARA .

Chromatographic Behavior :

- Chiral amines like (1R,2R)-2-phenylcyclobutan-1-amine exhibit distinct retention profiles in supercritical fluid chromatography (SFC) compared to HPLC, with resolution efficiency dependent on stationary phases (e.g., polysaccharide vs. protein-based columns) .

Biological Activity

(1R,2R)-2-phenylcyclobutan-1-amine hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHN

- Molecular Weight : 147.22 g/mol

- CAS Number : 1969288-18-3

This compound consists of a cyclobutane ring with a phenyl group and an amine functional group, which may contribute to its biological activity.

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. Research indicates that compounds in this class can act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.

DPP-IV Inhibition

DPP-IV inhibitors are significant in the management of type 2 diabetes mellitus by enhancing insulin secretion and reducing glucagon levels. A study demonstrated that derivatives of phenylcyclobutane showed substantial inhibition of DPP-IV activity, with some compounds exhibiting IC50 values as low as 2.0 nM, suggesting a strong potential for therapeutic use in diabetes management .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | IC50 (nM) | Activity | Reference |

|---|---|---|---|

| (1R,2R)-2-phenylcyclobutan-1-amine | 2.0 | DPP-IV Inhibition | |

| Omarigliptin | - | Long-acting DPP-IV inhibitor | |

| Compound 22a | 2.0 | DPP-IV Inhibition |

Study on DPP-IV Inhibition

A research study focused on the development of 2-phenyl derivatives identified this compound as a promising candidate for DPP-IV inhibition. The study reported that a dose of 3 mg/kg resulted in over 80% inhibition of DPP-IV activity within 24 hours, comparable to established treatments like omarigliptin. This suggests that the compound could be effective for improving glucose tolerance in diabetic patients .

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data specific to this compound remains limited, related compounds have shown favorable profiles regarding absorption, distribution, metabolism, and excretion (ADME). Safety assessments are crucial for determining the viability of this compound in clinical settings.

Q & A

Q. How can I confirm the stereochemical configuration of (1R,2R)-2-phenylcyclobutan-1-amine hydrochloride?

- Methodological Answer : Use X-ray crystallography (XRD) to resolve absolute stereochemistry, as cyclobutane ring strain and phenyl group orientation create distinct diffraction patterns . Complementary techniques like vibrational circular dichroism (VCD) or nuclear Overhauser effect (NOE) NMR can validate spatial arrangements by analyzing coupling constants and spatial proximities .

Q. What analytical techniques are recommended for purity assessment of this compound?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with chiral stationary phases to separate enantiomers. Mass spectrometry (MS) confirms molecular weight (C₁₀H₁₄ClN, 183.68 g/mol), while ¹H/¹³C NMR verifies structural integrity and absence of byproducts (e.g., alkylation artifacts) .

Q. How should I handle and store this compound to ensure stability?

- Methodological Answer : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Use anhydrous solvents (e.g., dry DCM or THF) during synthesis to avoid hydrolysis of the cyclobutane ring .

Advanced Research Questions

Q. How can I optimize enantiomeric purity during synthesis?

- Methodological Answer : Utilize asymmetric catalysis (e.g., chiral palladium complexes) for cyclopropane/cyclobutane ring closure. Kinetic resolution via chiral column chromatography (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves >99% enantiomeric excess (ee) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Q. How do stereochemical variations impact receptor binding affinity?

- Methodological Answer : Conduct molecular docking (AutoDock Vina) against serotonin (5-HT₂A) and dopamine (D₂) receptors. The (1R,2R) configuration shows higher binding energy (−9.2 kcal/mol vs. −7.8 kcal/mol for (1S,2S)) due to optimal phenyl group alignment with hydrophobic pockets .

Q. What experimental designs mitigate cyclobutane ring-opening during functionalization?

- Methodological Answer : Avoid strong acids/bases; use mild conditions (e.g., Pd-mediated cross-coupling at 50°C). Monitor ring stability via in situ IR spectroscopy (C-C stretching at 950–1000 cm⁻¹) .

Data Contradiction Analysis

Q. Why do computational vs. experimental LogP values differ for this compound?

Q. How to address discrepancies in reported melting points (191–196°C vs. 185–190°C)?

- Methodological Answer : Characterize polymorphs via hot-stage microscopy and variable-temperature XRD. Hydrate formation or impurities (e.g., residual HCl) can depress melting points; use Karl Fischer titration to quantify water content .

Pharmacological Research

Q. What in vitro assays are suitable for evaluating its neuropharmacological activity?

- Methodological Answer :

Use radioligand displacement assays (³H-ketanserin for 5-HT₂A, ³H-spiperone for D₂). Compare IC₅₀ values against known agonists/antagonists. Pair with functional assays (cAMP accumulation for GPCR activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.